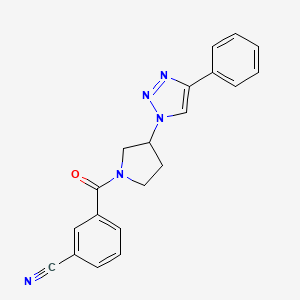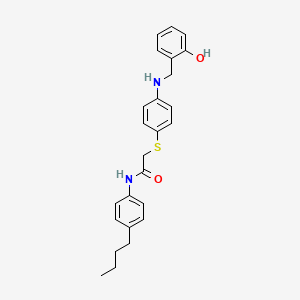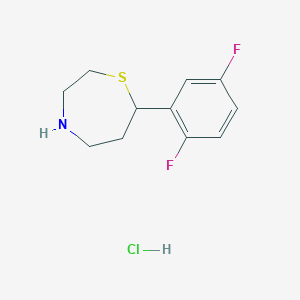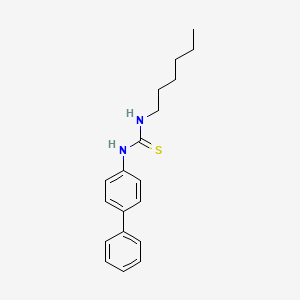
1-(Biphenyl-4-yl)-3-hexylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl derivatives are of great interest in the field of optoelectronic devices . They are used in the synthesis of components for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Synthesis Analysis
The synthesis of similar compounds, such as N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, has been achieved through a Buchwald–Hartwig cross-coupling reaction .
Chemical Reactions Analysis
Biphenyls undergo reactions similar to benzene, including electrophilic substitution reactions .
科学的研究の応用
1. Tyrosinase Inhibition
Biphenyl-based compounds, including structures similar to 1-(Biphenyl-4-yl)-3-hexylthiourea, have been identified as significant anti-tyrosinase agents. Their inhibitory effects were confirmed through molecular docking studies, highlighting their potential in treatments involving tyrosinase inhibition, which is relevant in medical conditions like melasma or hyperpigmentation (Kwong et al., 2017).
2. Anticonvulsant Activity
Derivatives of this compound have been synthesized and screened for anticonvulsant activity. Molecular docking studies and pharmacological results indicate that certain derivatives exhibit significant effectiveness as anticonvulsants, suggesting a potential application in managing seizure disorders (Thakur et al., 2017).
3. 5-Lipoxygenase Inhibition for Asthma Treatment
Compounds within the same class as this compound, particularly those with a N-hydroxyurea moiety, have been under development for asthma treatment due to their role as 5-lipoxygenase inhibitors. This highlights their potential application in respiratory conditions (Damon et al., 2004).
4. Molecular Structure and Crystallization
Research into similar biphenyl thiourea compounds has focused on understanding their molecular structure and crystallization processes. This knowledge can be critical for their application in various fields, including pharmaceuticals and materials science (Arslan et al., 2004).
5. DNA Binding and Cytotoxicity
Studies on compounds related to this compound have shown DNA binding capabilities and cytotoxic effects against certain cancer cell lines. These findings suggest potential applications in cancer research and therapy (Mushtaque et al., 2016).
6. Apoptosis Induction in Cancer Treatment
Certain biphenyl thiourea derivatives have been identified as apoptosis inducers and potential anticancer agents. Their ability to target specific molecular pathways in cancer cells suggests their application in developing targeted cancer therapies (Zhang et al., 2005).
7. Fluorescence and Quantum-Chemical Studies
Biphenyl derivatives like this compound have been studied for their fluorescent properties, especially in proton-rich environments. Such research can lead to applications in sensing systems and photophysical studies (Sadowska et al., 2010).
8. Antimicrobial Activity
Derivatives of biphenyl thioureas exhibit antimicrobial activity against various bacteria and fungi, suggesting their potential use in developing new antibacterial and antifungal agents (Demchenko et al., 2020).
9. Corrosion Inhibition
Research into biphenyl-based compounds has explored their application as corrosion inhibitors, particularly for mild steel in acidic environments. This indicates potential industrial applications in materials protection and maintenance (Baskar et al., 2012).
将来の方向性
特性
IUPAC Name |
1-hexyl-3-(4-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-2-3-4-8-15-20-19(22)21-18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-7,9-14H,2-4,8,15H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEVILYSIWXGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2630060.png)
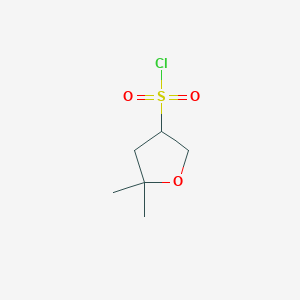

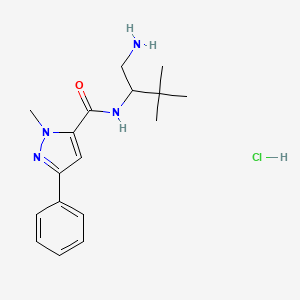
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)
